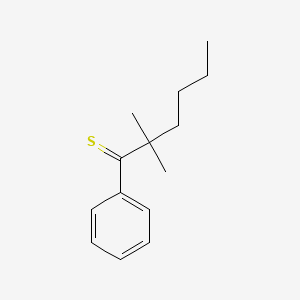
2,2-Dimethyl-1-phenylhexane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-phenylhexane-1-thione is an organic compound characterized by its unique structure, which includes a thione group attached to a hexane backbone with phenyl and dimethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenylhexane-1-thione typically involves the reaction of 2,2-dimethyl-1-phenylhexane with sulfurizing agents. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P4S10) under controlled conditions to introduce the thione group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-1-phenylhexane-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thione group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-1-phenylhexane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1-phenylhexane-1-thione exerts its effects involves interactions with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its pharmacological activities, including antitumor and antioxidant properties.
Anethole dithiolethione: Used in medicine for its hepatoprotective effects.
Uniqueness: Its combination of a phenyl ring, dimethyl substituents, and a thione group makes it a versatile compound in both synthetic and applied chemistry .
Propriétés
Numéro CAS |
54007-71-5 |
|---|---|
Formule moléculaire |
C14H20S |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
2,2-dimethyl-1-phenylhexane-1-thione |
InChI |
InChI=1S/C14H20S/c1-4-5-11-14(2,3)13(15)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
Clé InChI |
TWNDMKVSSPTDGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C)C(=S)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


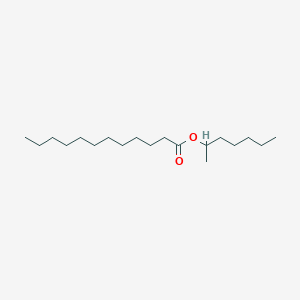

![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)
![1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B14645031.png)
![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)

![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
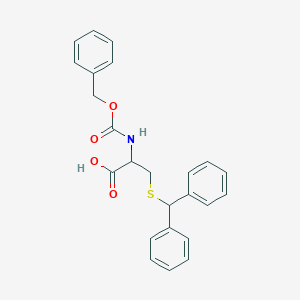
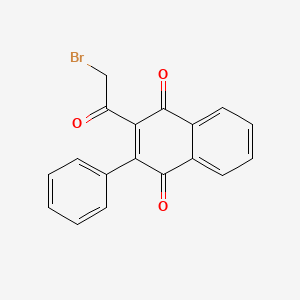

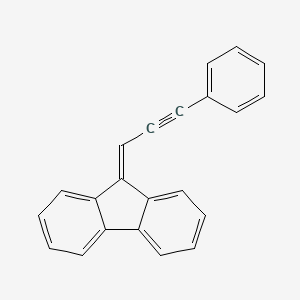
![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
